molecular formula C6H12N4S B14001512 N-Butyl-1,3,4-thiadiazole-2,5-diamine CAS No. 89774-01-6

N-Butyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14001512
CAS No.: 89774-01-6
M. Wt: 172.25 g/mol
InChI Key: APWPVWFOIBNRMH-UHFFFAOYSA-N
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Description

N-Butyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with butyl and diamine substituents, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-1,3,4-thiadiazole-2,5-diamine can be synthesized through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiadiazole ring and the butyl and diamine substituents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.

Scientific Research Applications

N-Butyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anticonvulsant agent . Additionally, it has applications in materials science, where it is used in the development of polymers and coordination compounds for various industrial applications .

Mechanism of Action

The mechanism of action of N-Butyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-Butyl-1,3,4-thiadiazole-2,5-diamine can be compared with other similar compounds in the thiadiazole family. Similar compounds include 1,3,4-thiadiazole-2,5-dithiol and 1,3,4-thiadiazole-2,5-diamine These compounds share the thiadiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

CAS No.

89774-01-6

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

2-N-butyl-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C6H12N4S/c1-2-3-4-8-6-10-9-5(7)11-6/h2-4H2,1H3,(H2,7,9)(H,8,10)

InChI Key

APWPVWFOIBNRMH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=C(S1)N

Origin of Product

United States

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